molecular formula C16H16N2O5 B11111027 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide

Cat. No.: B11111027
M. Wt: 316.31 g/mol
InChI Key: YEMQCTFXAHXEQT-RQZCQDPDSA-N
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Description

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, which is often associated with significant biological activity. The presence of both dihydroxy and dimethoxy groups in its structure further enhances its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dihydroxybenzaldehyde and 2,4-dimethoxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The dihydroxy groups may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxy and dimethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C16H16N2O5/c1-22-11-4-5-12(15(8-11)23-2)16(21)18-17-9-10-3-6-13(19)14(20)7-10/h3-9,19-20H,1-2H3,(H,18,21)/b17-9+

InChI Key

YEMQCTFXAHXEQT-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)OC

Origin of Product

United States

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